molecular formula C17H19F3N4O3 B2701411 N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956200-42-3

N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2701411
CAS RN: 956200-42-3
M. Wt: 384.359
InChI Key: CHUKVVHQXPYXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C17H19F3N4O3 . It is a product available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H19F3N4O3. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a trifluoromethyl group (-CF3), a carboxamide group (-CONH2), and a complex side chain containing a butyl group, an amine group, and a methoxy group. Detailed structural analysis would require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives of the pyrazole and pyrazoline compounds, which share structural similarities with N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. These compounds are synthesized through various chemical reactions, including the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate to produce 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The synthesized compounds' structures are confirmed through spectral data such as IR, MS, 1H-NMR, and 13C-NMR, indicating a meticulous process to ensure accurate characterization of these chemical entities (Hassan, Hafez, & Osman, 2014).

Biological Activities

Research into pyrazole and pyrazoline derivatives, similar in structure to this compound, explores their potential biological activities. For instance, derivatives have been screened for in vitro cytotoxic activity against cancer cells, offering insights into their therapeutic potential. One study describes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their subsequent evaluation against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer applications of these compounds (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

Another domain of research examines the herbicidal activity of pyrazole-4-carboxamide derivatives, indicating the compound's utility in agricultural sciences. A study reports on the synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and their examination against various weeds under flooded conditions, revealing the influence of substituents on the pyrazole ring for enhancing herbicidal activity. This research underscores the potential of such derivatives in developing new herbicides with improved efficacy and selectivity (Ohno et al., 2004).

properties

IUPAC Name

N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-24-10-13(15(23-24)17(18,19)20)16(26)21-9-3-4-14(25)22-11-5-7-12(27-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUKVVHQXPYXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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